molecular formula C9H12N2O B1658948 Nicotinaldehyde O-propyloxime CAS No. 6267-23-8

Nicotinaldehyde O-propyloxime

Cat. No.: B1658948
CAS No.: 6267-23-8
M. Wt: 164.2 g/mol
InChI Key: QNBOLLYOPCWBRB-DHZHZOJOSA-N
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Description

Nicotinaldehyde O-propyloxime is a chemical compound that belongs to the class of nicotine analogs. It has a linear formula of C9H12N2O2 and a molecular weight of 180.208 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H12N2O2 . Its molecular weight is 180.208 .

Advantages and Limitations for Lab Experiments

The main advantage of using Nicotinaldehyde O-propyloxime in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, this compound is a colorless liquid with a low boiling point, making it easy to handle and store. However, there are some limitations to using this compound in lab experiments. For example, the reaction conditions must be carefully controlled in order to obtain the desired results. Additionally, this compound is a highly reactive compound, and it can be difficult to control the reaction rate and product yields.

Future Directions

In the future, Nicotinaldehyde O-propyloxime could be used in the development of new drugs and treatments for a variety of diseases. Additionally, it could be used in the development of new catalysts and ligands for metal ions. Finally, this compound could be used in the development of new biofuels and fuel additives.

Scientific Research Applications

Nicotinaldehyde O-propyloxime has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand for metal ions. This compound is also used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. Additionally, this compound has been used in the production of biofuels and as a fuel additive.

Safety and Hazards

While specific safety and hazard data for Nicotinaldehyde O-propyloxime is not available, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment .

Properties

IUPAC Name

(E)-N-propoxy-1-pyridin-3-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-6-12-11-8-9-4-3-5-10-7-9/h3-5,7-8H,2,6H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBOLLYOPCWBRB-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO/N=C/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6267-23-8
Record name 3-Pyridinecarboxaldehyde, O-propyloxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Propylnicotinaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinaldehyde O-propyloxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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